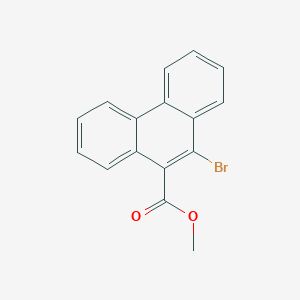
Methyl 10-bromophenanthrene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-bromophenanthrene-9-carboxylate is an organic compound with the molecular formula C16H11BrO2 and a molecular weight of 315.16 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a carboxylate group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-bromophenanthrene-9-carboxylate typically involves the bromination of phenanthrene derivatives followed by esterification. One common method involves the bromination of 9-methylphenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 10-bromo-9-methylphenanthrene is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromophenanthrene-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phenanthrenequinone derivatives or reduction to form phenanthrene derivatives without the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted phenanthrene derivatives.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene derivatives without the bromine atom.
Hydrolysis: 10-bromophenanthrene-9-carboxylic acid.
Scientific Research Applications
Methyl 10-bromophenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 10-bromophenanthrene-9-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and carboxylate group may play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-bromophenanthrene-10-carboxylate
- 9-Bromophenanthrene-10-carboxylic acid, methyl ester
- 10-Bromophenanthrene-9-carboxylic acid
Uniqueness
Methyl 10-bromophenanthrene-9-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group on the phenanthrene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
101279-43-0 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 10-bromophenanthrene-9-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15(14)17/h2-9H,1H3 |
InChI Key |
SZNGWFISNRFDFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


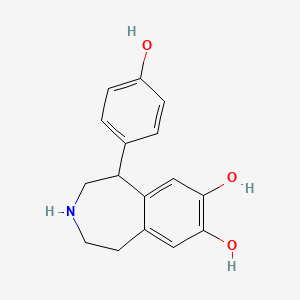
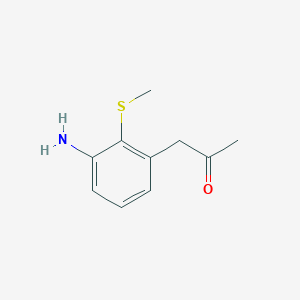
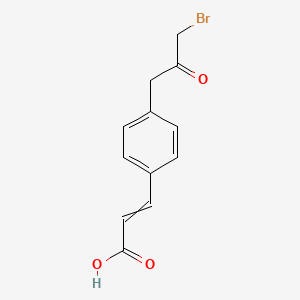
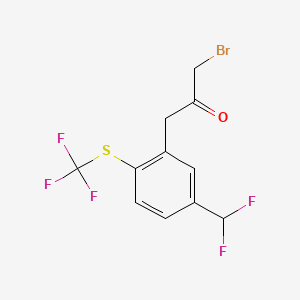
![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
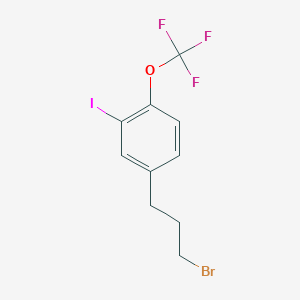
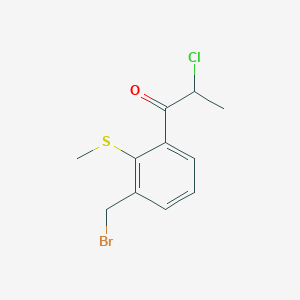
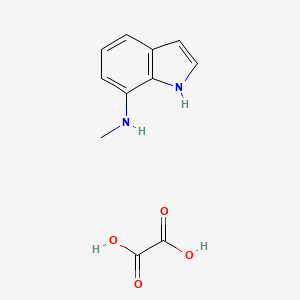
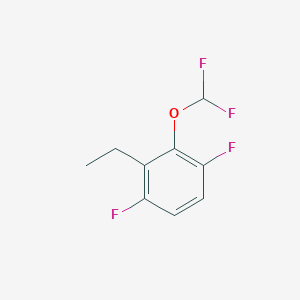
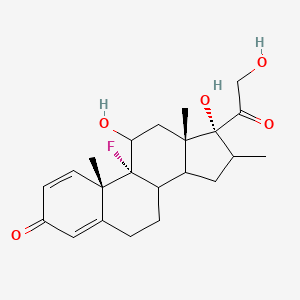

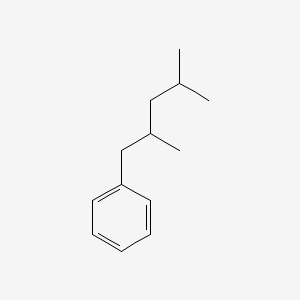
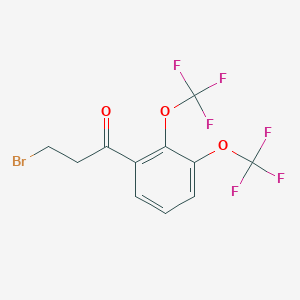
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
